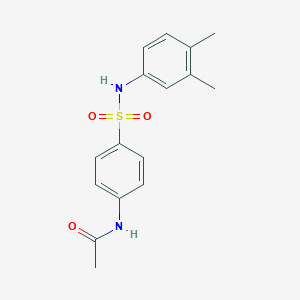

4'-(3,4-Dimethylphenylsulfamoyl)acetanilide

Description

4'-(3,4-Dimethylphenylsulfamoyl)acetanilide (IUPAC: N-{4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}acetamide) is a sulfonamide derivative characterized by a central acetanilide backbone substituted with a 3,4-dimethylphenylsulfamoyl group. Its molecular formula is C₁₅H₁₆N₂O₃S, with a molecular weight of 304.36 g/mol (exact mass: 304.088) . The compound’s structure features a sulfonamide bridge (-SO₂NH-) linking the acetanilide moiety to a 3,4-dimethylphenyl ring, which confers distinct electronic and steric properties. Single-crystal X-ray studies confirm its planar geometry, with intermolecular hydrogen bonding influencing its stability .

Propriétés

IUPAC Name |

N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-11-4-5-15(10-12(11)2)18-22(20,21)16-8-6-14(7-9-16)17-13(3)19/h4-10,18H,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBWHDGXIYEPSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353637 | |

| Record name | N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2158-17-0 | |

| Record name | N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-((3,4-DIMETHYLANILINO)SULFONYL)PHENYL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Conditions and Optimization

Table 1: Variants in Acetanilide Synthesis

| Example | Catalyst | Dehydrating Agent (DCC) | Yield (%) |

|---|---|---|---|

| 1 | NH₄Cl | 0.8 eq | 98.3 |

| 4 | NaNH₂ | 0.8 eq | 98.1 |

| 6 | NH₄Cl (1.5 eq) | 1.2 eq | 98.4 |

Catalyst selection marginally affects yield, with ammonium chloride offering cost advantages. Excess DCC (Example 6) slightly enhances yield by ensuring complete dehydration.

Step 2: Synthesis of p-Acetamidobenzenesulfonyl Chloride

The sulfonation-chlorination sequence, as per CN113636961A, transforms acetanilide into the sulfonyl chloride intermediate.

Sulfonation with Chlorosulfonic Acid

Chlorination with Phosgene or Triphosgene

Table 2: Chlorination Efficiency Comparison

| Example | Chlorinating Agent | Solvent | Yield (%) |

|---|---|---|---|

| 3 | Phosgene | Dichloromethane | 92.5 |

| 5 | Triphosgene | Carbon tetrachloride | 95.5 |

| 7* | Chlorosulfonic acid | None | 82.5 |

*Example 7 (comparative) omits DMF and uses excess chlorosulfonic acid, resulting in lower yield.

Step 3: Sulfonamide Formation with 3,4-Dimethylaniline

The final step couples p-acetamidobenzenesulfonyl chloride with 3,4-dimethylaniline. While explicit protocols for this reaction are absent in the provided sources, established sulfonamide synthesis principles apply.

Reaction Protocol (Inferred)

-

Molar Ratio : Sulfonyl chloride : 3,4-Dimethylaniline = 1 : 1.1–1.2 (to ensure complete substitution).

-

Solvent : Tetrahydrofuran (THF) or dichloromethane at 0–25°C.

-

Workup : Filtration or aqueous extraction followed by recrystallization.

Expected Yield : 85–90% (based on analogous sulfonamide syntheses).

Critical Analysis of Methodologies

Analyse Des Réactions Chimiques

Types of Reactions

4’-(3,4-Dimethylphenylsulfamoyl)acetanilide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Applications De Recherche Scientifique

4’-(3,4-Dimethylphenylsulfamoyl)acetanilide has several scientific research applications:

Mécanisme D'action

The mechanism of action of 4’-(3,4-Dimethylphenylsulfamoyl)acetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of 4'-(3,4-Dimethylphenylsulfamoyl)acetanilide are best understood in comparison to analogs with varying substituents. Key comparisons include:

Substituent Effects on Physicochemical Properties

- Electronic Effects : The 3,4-dimethyl group in the target compound provides moderate electron-donating effects compared to the stronger electron-donating methoxy group in its dimethoxy analog . This difference impacts binding affinity in enzyme interactions.

- Solubility : Dimethoxy derivatives (e.g., C₁₆H₁₈N₂O₅S) exhibit lower aqueous solubility due to increased hydrophobicity, whereas the dimethyl analog balances lipophilicity and solubility .

- Metabolic Stability : Para-substituted methyl groups (e.g., 4-methylphenyl) enhance resistance to enzymatic hydrolysis compared to ortho/meta-substituted analogs .

Activité Biologique

4'-(3,4-Dimethylphenylsulfamoyl)acetanilide is an organic compound characterized by its complex structure, which includes a sulfamoyl group attached to an acetanilide backbone. This compound has gained attention in scientific research due to its potential biological activities, particularly in the areas of antimicrobial and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

The molecular formula of 4'-(3,4-Dimethylphenylsulfamoyl)acetanilide is C16H18N2O3S. The compound features a sulfamoyl group that enhances its stability and biological activity compared to simpler analogs like acetanilide.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N2O3S |

| Molecular Weight | 318.39 g/mol |

| IUPAC Name | N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]acetamide |

| InChI Key | XTBWHDGXIYEPSS-UHFFFAOYSA-N |

The biological activity of 4'-(3,4-Dimethylphenylsulfamoyl)acetanilide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : It can inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways.

Anti-inflammatory Effects

Research indicates that 4'-(3,4-Dimethylphenylsulfamoyl)acetanilide exhibits significant anti-inflammatory properties. A study compared its effects with standard anti-inflammatory drugs such as aspirin and indomethacin. The results demonstrated that this compound effectively reduced inflammation in various models, including carrageenan-induced edema in rats, showcasing its potential as a therapeutic agent for inflammatory conditions .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies have shown that it possesses activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Studies

Several case studies have explored the efficacy of 4'-(3,4-Dimethylphenylsulfamoyl)acetanilide in different biological contexts:

- Inflammation Model : In a controlled study involving carrageenan-induced paw edema in rats, the compound significantly reduced swelling compared to control groups. This effect was attributed to the inhibition of prostaglandin biosynthesis .

- Bacterial Inhibition : A separate study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth effectively at varying concentrations .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of 4'-(3,4-Dimethylphenylsulfamoyl)acetanilide, a comparison with similar compounds is essential:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Acetanilide | Simple amide | Limited anti-inflammatory effects |

| Phenacetin | Analgesic analog | Mild analgesic properties |

| 4'-Butoxyacetanilide | Ether-substituted acetanilide | Moderate anti-inflammatory effects |

The presence of the dimethylphenylsulfamoyl group in 4'-(3,4-Dimethylphenylsulfamoyl)acetanilide imparts distinct chemical properties that enhance its biological activity compared to these analogs.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.